Argiprestocin

Übersicht

Beschreibung

Argiprestocin ist ein Hormon, das vom Hypothalamus von Vögeln als Reaktion auf Stressoren ausgeschüttet wird. Es ist ein Kongener des Säugetierhormons Arginin-Vasopressin und ist neben dem Corticotropin-Releasing-Faktor an der Stressantwort beteiligt . This compound spielt eine Schlüsselrolle bei der Aufrechterhaltung der Osmolalität und wirkt als antidiuretisches Hormon .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Die Synthese beinhaltet das schrittweise Anfügen von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet eine großtechnische SPPS, gefolgt von Reinigungsprozessen wie der Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit zu gewährleisten. Das Endprodukt wird dann gefriergetrocknet, um eine stabile Pulverform zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Argiprestocin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The final product is then lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Reaktionstypen

Argiprestocin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den schwefelhaltigen Aminosäuren stattfinden und zur Bildung von Disulfidbrücken führen.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wieder zu Thiolgruppen reduziert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) werden bei Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Formen mit Disulfidbrücken, reduzierte Formen mit freien Thiolgruppen und verschiedene Analoga mit substituierten Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Argiprestocin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Biologie: Untersucht wird seine Rolle bei der Stressantwort und Osmoregulation bei Vogelarten.

Medizin: Erforscht werden seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit dem Wasserhaushalt und Stress.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzstandard in der pharmazeutischen Prüfung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an spezifische Rezeptoren in den Zielzellen. Es wirkt hauptsächlich auf die Nieren, um die Wasserresorption zu fördern und so die Osmolalität aufrechtzuerhalten. Zu den molekularen Zielstrukturen gehören Vasopressinrezeptoren, die Signalwege aktivieren, an denen cyclisches Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA) beteiligt sind. Diese Signalwege führen zur Insertion von Wasserkanälen (Aquaporine) in die Zellmembran und erleichtern so die Wasserresorption .

Wirkmechanismus

Argiprestocin exerts its effects by binding to specific receptors in the target cells. It primarily acts on the kidneys to promote water reabsorption, thereby maintaining osmolality. The molecular targets include vasopressin receptors, which activate signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These pathways lead to the insertion of water channels (aquaporins) into the cell membrane, facilitating water reabsorption .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Arginin-Vasopressin: Ein Säugetierhormon mit ähnlichen antidiuretischen Eigenschaften.

Oxytocin: Ein weiteres Neurohypophysenhormon mit strukturellen Ähnlichkeiten, aber unterschiedlichen physiologischen Wirkungen.

Isotocin: Ein Fischhormon mit ähnlichen Funktionen in der Osmoregulation

Einzigartigkeit von Argiprestocin

This compound ist einzigartig in seiner Doppelfunktion als antidiuretisches Hormon und als Vermittler der Stressantwort bei Vogelarten. Seine Fähigkeit, den Wasserhaushalt zu regulieren und auf Stressoren zu reagieren, macht es zu einer wertvollen Verbindung für die Forschung in der Endokrinologie und Physiologie .

Biologische Aktivität

Argiprestocin, a nonapeptide with the CAS number 113-80-4, is primarily recognized for its potential biological activities, particularly in the context of its interactions with various physiological systems. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.

Overview of this compound

This compound is a synthetic analog of vasopressin, a hormone involved in various bodily functions such as water retention, blood pressure regulation, and circadian rhythms. Its structure allows it to interact with vasopressin receptors (V1a and V2), influencing several biological processes.

This compound acts primarily through the following mechanisms:

- Vasopressin Receptor Activation : It binds to V1a and V2 receptors, leading to vasoconstriction and increased water reabsorption in the kidneys.

- Modulation of Blood Pressure : By influencing vascular smooth muscle contraction, this compound can elevate blood pressure levels.

- Neurotransmitter Release : It may affect neurotransmitter systems in the brain, contributing to its potential effects on mood and behavior.

1. Cardiovascular Effects

Research indicates that this compound can significantly impact cardiovascular health:

- Blood Pressure Regulation : Studies show that this compound administration leads to increased systolic and diastolic blood pressure in animal models. This effect is attributed to its action on V1a receptors in vascular tissues .

2. Renal Function

This compound enhances renal water reabsorption via V2 receptor activation:

- Diuretic Effects : In controlled studies, this compound has been shown to increase urine concentration by promoting aquaporin channels in kidney tubules .

3. Neurological Impact

Emerging evidence suggests that this compound may influence neurological functions:

- Mood Regulation : Some studies suggest that it may have antidepressant-like effects by modulating stress responses and enhancing social behaviors in animal models .

Case Studies

Several clinical and preclinical studies have explored the effects of this compound:

- Case Study 1 : A study involving hypertensive rats demonstrated that chronic administration of this compound resulted in sustained reductions in heart rate and improvements in cardiac output compared to controls .

- Case Study 2 : In a clinical trial assessing its effects on patients with diabetes insipidus, this compound showed significant improvements in water retention compared to placebo groups .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

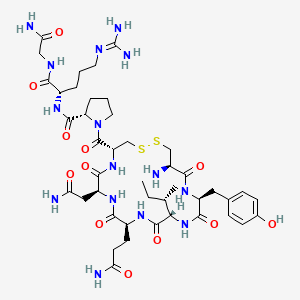

Eigenschaften

CAS-Nummer |

113-80-4 |

|---|---|

Molekularformel |

C45H68F3N15O14S2 |

Molekulargewicht |

1164.2 g/mol |

IUPAC-Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H67N15O12S2.C2HF3O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;3-2(4,5)1(6)7/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-,30-,34-;/m0./s1 |

InChI-Schlüssel |

MWMKKDDWBHXINT-JLDWLUOQSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

9034-50-8 |

Piktogramme |

Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

CYIQNCPRG |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(8-Arginine)Oxytocin 3 Isoleucyl Vasopressin 3-Isoleucyl Vasopressin Arginine Oxytocin Arginine Vasotocin Argiprestocin Argiprestocine Isoleucyl Vasopressin Non-Mammalian Vasopressin Oxytocin, Arginine Vasopressin, 3-Isoleucyl Vasopressin, Isoleucyl Vasopressin, Non Mammalian Vasopressin, Non-Mammalian Vasotocin Vasotocin, Arginine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of arginine vasotocin?

A1: Arginine vasotocin has the molecular formula C46H65N13O12S2 and a molecular weight of 1048.24 g/mol.

Q2: How does the structure of arginine vasotocin compare to arginine vasopressin?

A2: AVT and AVP share a similar structure, both being nonapeptides. The key difference lies in position 8, where AVT has isoleucine and AVP has phenylalanine. [] This seemingly small structural variation leads to differences in their receptor binding affinities and biological activities. []

Q3: How does modifying the structure of arginine vasotocin affect its activity?

A3: Modifications at positions 4 and 8 of AVT have been shown to influence its selectivity for different physiological effects. For instance, [d‐Arg8]‐vasotocin analogues exhibited antidiuretic properties without affecting sodium excretion. [] Additionally, substituting cysteine with 3-mercaptopropanoic acid at the N-terminus increased both anovulatory and antidiuretic activity. []

Q4: What are the primary physiological roles of arginine vasotocin in birds?

A4: AVT plays a crucial role in osmoregulation, stress response, and reproductive processes in birds. [, ] It influences water reabsorption in the kidneys, stimulates the release of corticosterone during stress, and modulates reproductive behaviors. [, , , ]

Q5: How does arginine vasotocin interact with its receptors to exert its effects?

A5: AVT binds to specific G protein-coupled receptors, primarily V1 and V2 receptors, leading to downstream signaling cascades. [, , ] These cascades can activate various enzymes and second messengers, ultimately resulting in physiological responses like vasoconstriction, water reabsorption, and hormone release. [, , , ]

Q6: What is the role of arginine vasotocin in osmoregulation in birds?

A6: AVT acts on the kidneys to increase water reabsorption, thereby conserving water and maintaining osmotic balance. [, ] It achieves this by increasing the permeability of collecting ducts to water. [, ] This effect is crucial for birds, especially in arid environments. [, ]

Q7: What role does arginine vasotocin play in the stress response in birds?

A7: AVT is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the stress response. [] Stressful stimuli can trigger AVT release, which then stimulates the release of corticosterone from the adrenal glands. [] This hormonal cascade prepares the body to cope with the stressor. []

Q8: Does arginine vasotocin interact with other hormones in regulating physiological processes?

A8: Yes, AVT exhibits complex interactions with other hormones like corticosterone, prolactin, and those involved in the hypothalamic-pituitary-thyroid (HPT) axis. [] These interactions suggest a coordinated hormonal network for regulating stress response, osmoregulation, and metabolism in birds. []

Q9: Could arginine vasotocin or its analogs have therapeutic potential?

A9: While AVT itself is not used clinically, research on synthetic analogs with modified structures and activities is ongoing. [] These analogs hold promise for developing treatments for conditions like diabetes insipidus, hyponatremia, and potentially even certain reproductive disorders. []

Q10: What are the challenges in developing arginine vasotocin analogs for therapeutic use?

A10: Challenges include optimizing their selectivity for specific receptor subtypes to minimize off-target effects and improving their pharmacokinetic properties for better bioavailability and duration of action. [] Additionally, ensuring their safety and tolerability in humans would be paramount. []

Q11: What are some of the key techniques used to study arginine vasotocin and its effects?

A11: Researchers employ a variety of methods including: * Radioimmunoassay (RIA): To measure AVT levels in biological samples. [, , , ] * High-performance liquid chromatography (HPLC): To purify and quantify AVT and its metabolites. [] * Immunohistochemistry: To visualize AVT-producing neurons and receptor distribution in the brain. [, ] * In vitro assays: To assess AVT effects on isolated tissues or cells, such as measuring water permeability in frog bladder epithelium. [, , , ] * In vivo studies: To investigate AVT effects in living animals, often using animal models to mimic human conditions. [, , , , , , ]

Q12: What are some promising areas for future research on arginine vasotocin?

A12: Future research could explore: * The precise mechanisms by which AVT influences specific behaviors, such as aggression and courtship. [, , ] * The potential for developing non-peptide AVT receptor agonists or antagonists with improved pharmacological properties. [] * The role of AVT in the pathogenesis of diseases and its potential as a therapeutic target in humans. [] * The impact of environmental factors on AVT production and function, and its implications for animal adaptation and conservation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.